molecular formula C10H12ClNO2 B263394 N-[2-(4-Chlorophenoxy)ethyl]acetamide CAS No. 104053-89-6

N-[2-(4-Chlorophenoxy)ethyl]acetamide

Cat. No.: B263394
CAS No.: 104053-89-6
M. Wt: 213.66 g/mol
InChI Key: FEGSIXOPPFWXRU-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenoxy)ethyl]acetamide is an organic compound with the molecular formula C10H12ClNO2 It is characterized by the presence of a chlorophenoxy group attached to an ethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenoxy)ethyl]acetamide typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield this compound. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Commonly used solvents include dichloromethane or toluene

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chlorophenoxyacetic acid and ethylamine.

    Oxidation: N-oxide derivatives of this compound.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential anticancer properties.

    Agriculture: Used as an insect growth regulator.

    Pesticides: Explored for its potential as a pesticide.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may target receptors involved in cell proliferation and apoptosis, such as the VEGF receptor. In agricultural applications, it may interfere with the hormonal regulation of insect growth and development.

Comparison with Similar Compounds

N-[2-(4-Chlorophenoxy)ethyl]acetamide can be compared with other similar compounds, such as:

    N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide: Known for its anticancer activity.

    Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate: Used as an insect growth regulator.

    N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide: Explored for its pesticide potential.

These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGSIXOPPFWXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288394
Record name N-[2-(4-Chlorophenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104053-89-6
Record name N-[2-(4-Chlorophenoxy)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104053-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-Chlorophenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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